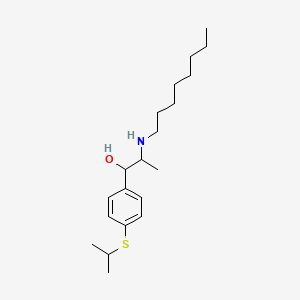
Isocryptotanshinone
Descripción general
Descripción
Synthesis Analysis
The asymmetric total synthesis of (+)-isocryptotanshinone has been successfully achieved in 12 linear steps from commercially available dihydrobenzopyrone, with a 12% overall yield. The key step involves a base-mediated cyclization reaction, demonstrating an efficient synthetic pathway that also facilitates the formal synthesis of (−)-cryptotanshinone (Shi et al., 2019).
Molecular Structure Analysis
Isocryptotanshinone and related compounds have been characterized by spectroscopic methods following their isolation from Salvia miltiorrhiza. These studies not only elucidated the structures of these compounds but also highlighted the diversity and complexity of tanshinones, contributing to our understanding of their bioactive properties (Sun et al., 2006).
Chemical Reactions and Properties
This compound exhibits significant biological activities, which have been attributed to its complex chemical structure that allows for various chemical reactions. For example, its ability to induce apoptosis in cancer cells has been linked to the activation of mitogen-activated protein kinases (MAPK) signaling pathways, demonstrating the compound's intricate interaction with biological systems (Zhang et al., 2015).
Aplicaciones Científicas De Investigación
Anticancer Activity
ICTS has demonstrated significant anticancer properties. A study by Zhang et al. (2015) found that ICTS inhibited the proliferation of various human cancer cells, including breast, liver, and lung cancer cells, by inducing apoptosis and activating MAPK signaling pathways.
Synthetic Approaches
The chemical synthesis of ICTS has been a subject of interest. Shi et al. (2019) achieved the first asymmetric total synthesis of (+)-isocryptotanshinone, which could facilitate further pharmacological studies and applications of this compound (Shi et al., 2019).
Anti-inflammatory Effects
Neocryptotanshinone, a related compound, was found to inhibit inflammation in RAW264.7 macrophages by suppressing NF-κB and iNOS signaling pathways (Wu et al., 2015).
Antidiabetic Properties
ICTS showed potential as a hypoglycemic agent in db/db mice, indicating its usefulness in treating diabetes. This effect was related to the modulation of PTP1B expression (Hao et al., 2022).
Cardioprotective Effects
Sodium tanshinone IIA sulphonate, a derivative of tanshinone, was found to have cardioprotective effects in myocardial infarction models, suggesting a potential role for ICTS in treating cardiovascular diseases (Wei et al., 2013).
Antimicrobial and Antiparasitic Activities
Tanshinones, including ICTS, have exhibited activities against various microbial and parasitic agents, supporting their use in treating infections (Sairafianpour et al., 2001).
Enhancement of Tanshinone Production
Research has also focused on increasing the yield of tanshinones, including ICTS, in Salvia miltiorrhiza cultures, which is crucial for its commercial and medicinal applications (Wei et al., 2019).
Direcciones Futuras
: Bittner, M. L., Lopes, R., Hua, J., Sima, C., Datta, A., & Wilson-Robles, H. (2021). Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines. PLoS ONE, 16(2), e0236074. Link : Abstract. Gastric cancer (GC) is one of the most common digestive malignancies globally, and the prognosis of patients with advanced tumors remains poor. Isocryptotanshinone (ICTS), isolated from Salvia miltiorrhiza, was found to inhibit the proliferation of lung and breast cancer cells. Link : Is
Mecanismo De Acción
Target of Action
Isocryptotanshinone (ICTS) primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) in cancer cells . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
ICTS inhibits the activity of STAT3 by preventing its phosphorylation at Y705, which is essential for its activation . Furthermore, ICTS inhibits the nuclear translocation of STAT3, thereby preventing it from exerting its transcriptional regulatory functions .
Biochemical Pathways
ICTS affects multiple biochemical pathways. It inhibits the STAT3 signaling pathway, leading to a decrease in the expression of cell cycle- and apoptosis-associated proteins such as Cyclin D1, phosphorylated Rb, E2F1, Mcl-1, Bcl-2, and Survivin . This results in the induction of apoptosis and autophagy in cancer cells .
Result of Action
ICTS has been shown to inhibit the proliferation of cancer cells in a dose- and time-dependent manner . It induces cell cycle arrest at the G1/G0 phase and promotes apoptosis . Additionally, ICTS has been found to induce pro-death autophagy in cancer cells .
Propiedades
IUPAC Name |
4,4,8-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIHARLRBGHPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Isocryptotanshinone's anticancer activity?
A1: this compound (ICTS) exhibits anticancer activity primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). [, ] It achieves this by binding to the SH2 domain of STAT3, preventing its phosphorylation at the Y705 residue, a crucial step for STAT3 activation. [] This inhibition disrupts STAT3 dimerization and nuclear translocation, ultimately leading to reduced expression of STAT3 target genes involved in cell survival and proliferation. []
Q2: Does this compound induce any other cellular processes besides STAT3 inhibition in cancer cells?
A2: Yes, in addition to STAT3 inhibition, research indicates that ICTS induces both apoptosis and pro-death autophagy in A549 lung cancer cells. [] While the precise interplay between these processes is yet to be fully elucidated, evidence suggests that ICTS-induced autophagy contributes to cell death. []
Q3: How does this compound compare to other tanshinones in terms of STAT3 inhibition and anticancer activity?
A3: While other tanshinones exist, research suggests that ICTS exhibits a stronger inhibitory effect on STAT3 phosphorylation compared to Cryptotanshinone (CTS), another well-known tanshinone. [] Additionally, ICTS demonstrates more potent cytotoxicity against A549 lung cancer cells compared to CTS. []
Q4: Is there any information available regarding the binding interactions between this compound and its target protein?
A4: Docking studies predict that ICTS binds to the SH2 domain of STAT3, forming hydrogen bonds and pi-pi interactions with key amino acid residues like Lys591, Arg609, and Ser636. [] These interactions likely contribute to the potent inhibitory effect of ICTS on STAT3 activity.
Q5: What is known about the potential of this compound as an antiviral agent?
A5: While not directly addressed in the provided abstracts, computational studies using ligand- and structure-based virtual screening identified ICTS as a potential inhibitor of coronaviruses, including the novel coronavirus (2019-nCoV). [] This prediction stems from its structural similarity to known antiviral diterpenes and its predicted ability to bind to viral proteins. []
Q6: Is there any information regarding the extraction and isolation of this compound from natural sources?
A6: Yes, research describes the successful extraction of ICTS from Salvia Bunge f.alba using supercritical fluid carbon dioxide (SFE). [] This method yielded a significant amount of ICTS alongside other tanshinones and unsaturated fatty acids. []
Q7: Are there any studies focusing on the identification and quantification of this compound in complex mixtures?
A7: Research utilizes ultrahigh-performance liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry (UPLC-Q-TOF-MS/MS) for profiling and identifying ICTS and other constituents in Salvia miltiorrhiza. [] This technique allows for accurate quantification and differentiation of ICTS from other similar compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



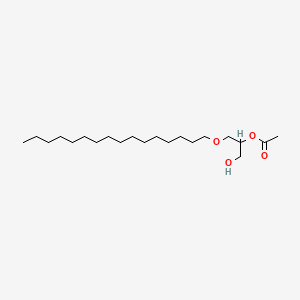
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196278.png)

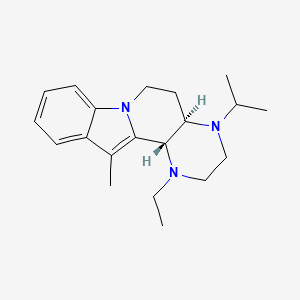
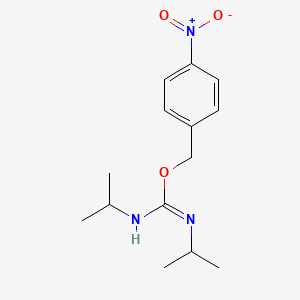
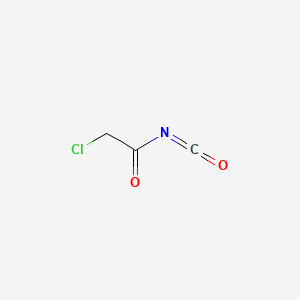
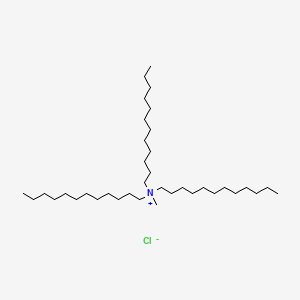
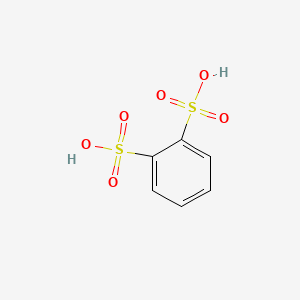

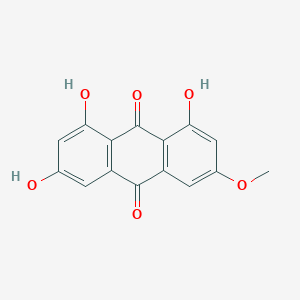
![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
![3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)
